molecular formula C6H16O14 B3038069 Hexaketocyclohexane octahydrate CAS No. 7255-28-9

Hexaketocyclohexane octahydrate

Cat. No. B3038069
CAS RN: 7255-28-9
M. Wt: 312.18 g/mol
InChI Key: MQIMWEBORAIJPP-UHFFFAOYSA-N
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Description

Hexaketocyclohexane octahydrate, also known as Cyclohexanehexone octahydrate or Triquinoyl octahydrate, is an organic compound with the empirical formula C6O6 · 8H2O . It is used in the preparation of hexaazatriphenylenehexacarbonitrile . It is also used as pharmaceutical intermediates .


Synthesis Analysis

Hexaketocyclohexane octahydrate has been synthesized from Tetrahydroxyquinone . It has also been used in the preparation of hexaazatriphenylenehexacarbonitrile .


Chemical Reactions Analysis

The chemical condensation between 1,2,4,5-benzenetetramine tetrahydrochloride (BTA) and hexaketocyclohexane octahydrate (HKH) can form an onion structure .


Physical And Chemical Properties Analysis

Hexaketocyclohexane octahydrate is a beige to grey-brown powder . It has a melting point of 99 °C (dec.) (lit.) . The predicted boiling point is 344.7±25.0 °C and the predicted density is 1.967±0.06 g/cm3 .

Scientific Research Applications

Preparation of Hexaazatriphenylenehexacarbonitrile

Hexaketocyclohexane octahydrate is used in the preparation of hexaazatriphenylenehexacarbonitrile . Hexaazatriphenylenehexacarbonitrile is a compound that has potential applications in various fields, including organic electronics and photonics.

Pharmaceutical Intermediates

Hexaketocyclohexane octahydrate is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medications.

Future Directions

Hexaketocyclohexane octahydrate has been used in the preparation of hexaazatriphenylenehexacarbonitrile . This suggests potential future directions in the synthesis of other complex organic compounds.

Mechanism of Action

Target of Action

Hexaketocyclohexane octahydrate, also known as cyclohexanehexone octahydrate, is an organic compound with the empirical formula C6O6 · 8H2O .

Mode of Action

It is an oxide of carbon, a hexamer of carbon monoxide . The compound is expected to be highly unstable, even less stable than the cyclohexanehexathione analog .

Biochemical Pathways

It has been used in the preparation of hexaazatriphenylenehexacarbonitrile , suggesting it may play a role in the synthesis of complex organic compounds.

Action Environment

The action of hexaketocyclohexane octahydrate is influenced by environmental factors. For instance, it decomposes at 95 °C . Therefore, temperature is a critical factor affecting its stability. Furthermore, it is a solid that should be stored at 2-8°C , indicating that it requires a cool environment for stability.

properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone;octahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIMWEBORAIJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaketocyclohexane octahydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the correct chemical structure of hexaketocyclohexane octahydrate?

A1: While historically referred to as "hexaketocyclohexane octahydrate," research has revealed that the molecule is actually dodecahydroxycyclohexane (C6(OH)12) existing as a dihydrate []. This means two water molecules are present per molecule of dodecahydroxycyclohexane. This finding was confirmed through powder X-ray diffraction and solid-state 13C NMR data [].

Q2: Why is hexaketocyclohexane octahydrate (dodecahydroxycyclohexane dihydrate) of interest as a material?

A2: This compound possesses an exceptionally high density (1.926 g cm–3 at room temperature) for an organic material containing only carbon, hydrogen, and oxygen []. This property arises from its tightly bound hydrogen-bonding network, making it intriguing for materials science applications.

Q3: Hexaketocyclohexane octahydrate has been used in organic synthesis. What type of reactions has it been employed in?

A3: Recent studies demonstrate the utility of hexaketocyclohexane octahydrate as a solid carbon monoxide source in organic reactions. For example, it facilitates copper-catalyzed double carbonylations of indoles, leading to the formation of valuable indole derivatives with good yields [].

Q4: Beyond organic synthesis, are there other potential applications for hexaketocyclohexane octahydrate?

A4: The presence of active C=O and C=N groups in hexaketocyclohexane octahydrate-derived materials makes them promising candidates for lithium-ion battery cathodes []. When combined with reduced graphene oxide, these materials exhibit good capacity and stability, highlighting their potential in energy storage applications [].

Q5: Does the structure of hexaketocyclohexane octahydrate (dodecahydroxycyclohexane dihydrate) impact its properties?

A5: Yes, the numerous hydroxyl groups in dodecahydroxycyclohexane dihydrate contribute to a complex hydrogen bonding network, influencing its material properties []. The arrangement of these hydrogen bonds is disordered, meaning the hydrogen atoms have multiple possible positions, further adding to the material's complexity [].

Q6: Are there any known magnetic properties associated with materials derived from hexaketocyclohexane octahydrate?

A6: Research has shown that two-dimensional conjugated polymers synthesized using hexaketocyclohexane octahydrate as a building block exhibit paramagnetic behavior []. These polymers, TAPA-HKH and HAB-HKH, possess graphene-like structures with nitrogen-embedded edges, contributing to their observed magnetism [].

Q7: What analytical techniques are commonly used to study hexaketocyclohexane octahydrate and related materials?

A7: Researchers utilize a variety of techniques including:

  • Powder X-ray diffraction: For structural characterization and determination of crystallographic parameters [].
  • Solid-state 13C NMR: To confirm the presence of specific carbon environments within the molecule [].
  • Superconducting Quantum Interference Device (SQUID) magnetometry: To measure the magnetic properties of derived materials [].
  • Electron Spin Resonance (ESR) Spectroscopy: To study the radical characteristics and localized spin magnetic moments [].

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